molecular formula C18H20N2O3S B2951160 ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate CAS No. 882747-85-5

ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate

Cat. No.: B2951160
CAS No.: 882747-85-5
M. Wt: 344.43
InChI Key: LYFBPMZPWLADOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate is a heterocyclic compound featuring a quinazolinone core substituted with a thienyl group and an ethyl ester side chain. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The thienyl substituent in this compound may enhance its bioavailability and binding affinity to biological targets due to sulfur’s electron-rich nature and aromatic stability .

Properties

IUPAC Name

ethyl 4-oxo-4-(2-thiophen-2-yl-2,4-dihydro-1H-quinazolin-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-17(22)10-9-16(21)20-12-13-6-3-4-7-14(13)19-18(20)15-8-5-11-24-15/h3-8,11,18-19H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFBPMZPWLADOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC2=CC=CC=C2NC1C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C₁₈H₂₀N₂O₃S
  • CAS Number : 860610-40-8
  • Molecular Weight : 336.43 g/mol

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR pathways, which are crucial for cellular signaling. Research indicates that compounds similar to this structure can modulate calcium ion levels in cells and affect various physiological responses .
  • Antioxidant Activity : Preliminary studies suggest that the compound could exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Some derivatives of quinazoline compounds have shown antimicrobial activity against various pathogens, indicating a potential application in treating infections.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study AAntimicrobialEffective against Gram-positive bacteria .
Study BAntioxidantReduced oxidative stress markers in vitro .
Study CGPCR ModulationInfluenced intracellular calcium levels in cell lines .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against various bacterial strains revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics.
  • Oxidative Stress Reduction : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels. This suggests potential therapeutic applications in conditions characterized by oxidative damage.
  • Cardiovascular Effects : Research indicates that similar quinazoline derivatives can affect cardiovascular functions by modulating vascular smooth muscle contraction through GPCR pathways. This may lead to potential applications in hypertension management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(2-(4-ethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzoate

  • Structural Similarities : Both compounds share a 4-oxo-1,4-dihydroquinazolinyl core. The target compound substitutes the 2-position with a thienyl group, while the analogous compound in uses a 4-ethoxyphenyl group .
  • Functional Differences: Substituent Effects: The thienyl group (C₄H₃S) in the target compound introduces a smaller, sulfur-containing aromatic ring compared to the bulkier 4-ethoxyphenyl (C₈H₉O₂) group. This likely affects solubility and metabolic stability.
Property Target Compound (Inferred) Ethyl 4-(2-(4-ethoxyphenyl)-4-oxo-quinazolinyl)benzoate
Core Structure Quinazolinone Quinazolinone
Substituent at 2-position 2-Thienyl 4-Ethoxyphenyl
Side Chain Ethyl butanoate Ethyl benzoate
Molecular Weight ~350–400 g/mol (estimated) 416.47 g/mol

Rotigotine (C₁₉H₂₅NOS)

  • Shared Features: Rotigotine, a dopamine agonist used in Parkinson’s disease, contains a 2-thienyl ethylamino group . While its core structure (tetrahydro-naphthalenol) differs from the quinazolinone in the target compound, the thienyl moiety highlights the pharmacological relevance of sulfur-containing heterocycles.
  • Key Contrasts: Pharmacological Target: Rotigotine acts on dopamine receptors, whereas quinazolinones often target enzymes like dihydrofolate reductase or tyrosine kinases . Bioavailability: Rotigotine’s smaller molecular weight (315.47 g/mol) and tertiary amine group enhance its blood-brain barrier penetration compared to the esterified quinazolinone .

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

  • Structural Parallels : This compound () shares an ethyl ester side chain and a nitrogen-rich heterocycle (benzimidazole) with the target compound .
  • Divergences: Core Heterocycle: Benzimidazoles are structurally distinct from quinazolinones, with imidazole’s two nitrogen atoms influencing electronic properties and binding modes. Synthetic Routes: The target compound’s synthesis might involve thiophenol coupling (as in ), whereas the benzimidazole analog uses benzaldehyde and acetic acid catalysis .

Research Findings and Limitations

  • Synthesis Gaps: No direct synthetic protocols for the target compound are provided in the evidence. Methods from analogous compounds (e.g., sodium hydride-mediated coupling in DMF or benzimidazole alkylation ) may be adaptable.
  • Rotigotine ), while the quinazolinone core hints at kinase inhibition. However, experimental validation is absent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.